Cas no 2137648-08-7 (4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole)
4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2137648-08-7
- 4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole
- EN300-693946
- 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole
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- Inchi: 1S/C11H10BrNO2S/c1-14-10-9(11(15-2)16-13-10)7-4-3-5-8(12)6-7/h3-6H,1-2H3
- InChI Key: MIZZIHUMKAFZNU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1C(=NSC=1OC)OC
Computed Properties
- Exact Mass: 298.96156g/mol
- Monoisotopic Mass: 298.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 59.6Ų
4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693946-0.05g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 0.05g |
$1091.0 | 2023-03-10 | ||
| Enamine | EN300-693946-0.1g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 0.1g |
$1144.0 | 2023-03-10 | ||
| Enamine | EN300-693946-0.25g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 0.25g |
$1196.0 | 2023-03-10 | ||
| Enamine | EN300-693946-0.5g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 0.5g |
$1247.0 | 2023-03-10 | ||
| Enamine | EN300-693946-1.0g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-693946-2.5g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 2.5g |
$2548.0 | 2023-03-10 | ||
| Enamine | EN300-693946-5.0g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 5.0g |
$3770.0 | 2023-03-10 | ||
| Enamine | EN300-693946-10.0g |
4-(3-bromophenyl)-3,5-dimethoxy-1,2-thiazole |
2137648-08-7 | 10.0g |
$5590.0 | 2023-03-10 |
4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole
Introduction to 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole (CAS No. 2137648-08-7)
4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole, with the CAS number 2137648-08-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring and bromophenyl and dimethoxy substituents, which contribute to its potential biological activities and applications.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The presence of the bromophenyl group in 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole adds to its versatility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The dimethoxy substituents further enhance the compound's stability and solubility, which are crucial factors in drug development.
Recent studies have explored the potential of 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole has also shown potential as an anticancer agent. A study conducted by a team at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial function and the activation of caspase pathways. These findings suggest that 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole could be developed into a novel anticancer drug with minimal side effects.
In addition to its biological activities, the synthetic route to 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole has been optimized to improve yield and reduce costs. A recent publication in Organic Letters described a highly efficient one-pot synthesis method that utilizes readily available starting materials and mild reaction conditions. This synthetic approach not only simplifies the production process but also enhances the scalability for industrial applications.
The physicochemical properties of 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole have also been extensively studied. It has been reported to have good solubility in organic solvents such as DMSO and ethanol, which facilitates its use in biological assays and formulation development. The compound's stability under various conditions has been confirmed through extensive testing, ensuring its reliability in both laboratory and clinical settings.
In conclusion, 4-(3-Bromophenyl)-3,5-dimethoxy-1,2-thiazole (CAS No. 2137648-08-7) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into therapeutic agents for inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as a valuable molecule in the field.
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